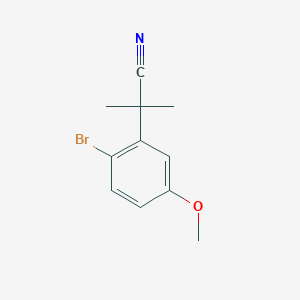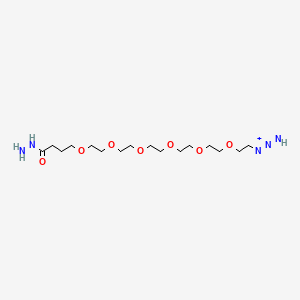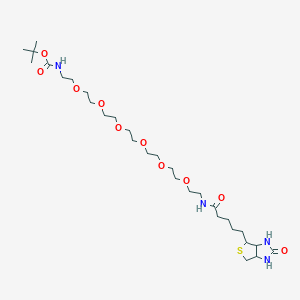
29-hydroxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
29-hydroxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium is a complex organic compound with a molecular formula of C16H34O9.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 29-hydroxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium typically involves the stepwise addition of ethylene oxide to ethylene glycol. This process is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually catalyzed by a base such as potassium hydroxide (KOH) and conducted at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where ethylene oxide is continuously added to ethylene glycol. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
29-hydroxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
29-hydroxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Wirkmechanismus
The mechanism of action of 29-hydroxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium involves its interaction with various molecular targets and pathways. The hydroxyethoxy groups allow the compound to form hydrogen bonds with other molecules, facilitating its role as a solvent and stabilizer. Additionally, the long ethylene glycol chain provides flexibility and enhances the compound’s ability to interact with different substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the terminal hydroxyethoxy group.
Nonaethylene glycol: Contains one additional ethylene glycol unit compared to the compound .
Tetraethylene glycol p-toluenesulfonate: A derivative with a p-toluenesulfonate group instead of the hydroxyethoxy group.
Uniqueness
The uniqueness of 29-hydroxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium lies in its specific structure, which imparts distinct chemical and physical properties. The presence of multiple ethylene glycol units and the terminal hydroxyethoxy group make it highly versatile and useful in various applications .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h19,22H,1-18H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOSLKPWZQXLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N3O9+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8264378.png)









![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8264441.png)


